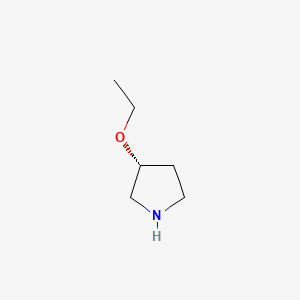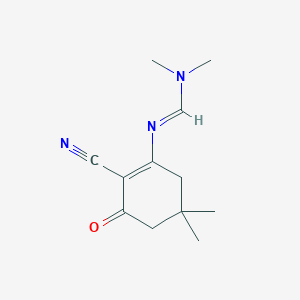
5-oxo-1-(tetrahydro-2H-pyran-4-yl)pyrrolidine-3-carboxylic acid
Overview
Description
5-oxo-1-(tetrahydro-2H-pyran-4-yl)pyrrolidine-3-carboxylic acid is a chemical compound . The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of related compounds often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For instance, the synthesis of 1-methyl and 1-phenyl substituted 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxylic acids involves a five-step transformation of itaconic acid .Molecular Structure Analysis
The structure of this compound is characterized by a pyrrolidine ring, which is a five-membered ring with nitrogen. This saturated scaffold allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .Scientific Research Applications
Pharmaceutical Synthesis
This compound is a valuable intermediate in the synthesis of various pharmaceuticals. Its structure is conducive to modifications that can lead to the development of new drugs with potential therapeutic applications. For instance, it can be used in the synthesis of molecules designed to inhibit specific enzymes or receptors within the body .
Material Science
In material science, the compound’s unique chemical properties could be exploited to create novel polymers. These polymers might exhibit desirable characteristics such as increased durability or enhanced flexibility, which could be beneficial in a range of industrial applications .
Biochemistry Research
Biochemists may utilize this compound to study enzyme-substrate interactions due to its pyrrolidine moiety. It could serve as a substrate analog to investigate the binding affinity and catalytic mechanisms of enzymes that process similar structures .
Agricultural Chemistry
The compound’s potential to act as a growth regulator or pesticide in agricultural settings is another area of interest. By understanding its interaction with plant physiology, it could be tailored to enhance crop yield or protect plants from pests .
Analytical Chemistry
In analytical chemistry, this compound could be used as a standard or reagent in chromatographic methods to help identify or quantify similar compounds within complex biological samples .
Neurological Research
Given its structural similarity to neurotransmitters, this compound could be used in neurological research to study neuroreceptor dynamics. It might help in understanding the role of neurotransmitters in various neurological disorders .
Environmental Science
This compound could also be studied for its environmental impact, particularly its biodegradability and potential toxicity. Such research could inform safety guidelines for its handling and disposal .
Computational Chemistry
Finally, in computational chemistry, the compound can be used to model interactions with other molecules, which is crucial for drug design and predicting the behavior of new compounds before they are synthesized .
Future Directions
properties
IUPAC Name |
1-(oxan-4-yl)-5-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO4/c12-9-5-7(10(13)14)6-11(9)8-1-3-15-4-2-8/h7-8H,1-6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUHJEZHRBQNNKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2CC(CC2=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30656236 | |
| Record name | 1-(Oxan-4-yl)-5-oxopyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30656236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-oxo-1-(tetrahydro-2H-pyran-4-yl)pyrrolidine-3-carboxylic acid | |
CAS RN |
1155632-03-3 | |
| Record name | 1-(Oxan-4-yl)-5-oxopyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30656236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-({[(4-Chlorophenyl)amino]carbonyl}amino)-1,3-thiazole-4-carboxylic acid](/img/structure/B1451826.png)
![N-methyl-[1-(2-furylmethyl)piperid-4-yl]methylamine](/img/structure/B1451828.png)






![1-[2-(1H-pyrazol-1-yl)acetyl]piperidine-3-carboxylic acid](/img/structure/B1451839.png)
